2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[1-[2-(3,4-dimethoxyphenyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-26-18-6-5-15(12-19(18)27-2)13-20(25)24-10-7-17(8-11-24)28-21-16(14-22)4-3-9-23-21/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJYQTRICWDOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Nicotinonitrile Core
The nicotinonitrile scaffold can be synthesized via a one-pot, four-component reaction. A mixture of 3,4-dimethoxyacetophenone , ethyl cyanoacetate , ammonium acetate , and a substituted aldehyde undergoes cyclization in ethanol under reflux (12–24 hours) with potassium carbonate as a base. For this target compound, 4-hydroxybenzaldehyde serves as the aldehyde component to introduce the phenolic oxygen nucleophile. The reaction yields 6-(3,4-dimethoxyphenyl)-2-hydroxy-3-cyano-4-phenylpyridine as an intermediate, with yields typically ranging from 65–78%.
N-Acetylation with 3,4-Dimethoxyphenylacetyl Chloride
The piperidine nitrogen is acetylated using 2-(3,4-dimethoxyphenyl)acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as an acid scavenger (0°C to room temperature, 4 hours). This step achieves near-quantitative conversion (>95%) due to the high electrophilicity of the acyl chloride. Final purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 72% overall yield.
Synthetic Route 2: Sequential Condensation and Cyclization
Chalcone Intermediate Preparation
A chalcone derivative, 1-(3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one , is synthesized via Claisen-Schmidt condensation of 3,4-dimethoxyacetophenone and 4-hydroxybenzaldehyde in ethanol with sodium hydroxide (12 hours, reflux). This intermediate is isolated in 88% yield after recrystallization.
Nicotinonitrile Formation
The chalcone reacts with malononitrile and ammonium acetate in acetic acid under microwave irradiation (120°C, 20 minutes) to form 2-hydroxy-4-(3,4-dimethoxyphenyl)-6-(4-hydroxyphenyl)nicotinonitrile . Microwave conditions enhance regioselectivity, limiting byproducts to <5%.
Piperidine Coupling and Acetylation
The hydroxy group undergoes Mitsunobu reaction with 1-(tert-butoxycarbonyl)piperidin-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (THF, 0°C to room temperature, 12 hours). Deprotection with trifluoroacetic acid (TFA) in DCM reveals the secondary amine, which is acetylated as in Route 1. This route achieves a 68% overall yield but requires additional steps for Boc protection and removal.
Synthetic Route 3: Late-Stage Functionalization of a Prebuilt Piperidine-Nicotinonitrile Hybrid
Synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile
A preformed 2-chloronicotinonitrile reacts with piperidin-4-ol in acetonitrile with potassium iodide and potassium carbonate (80°C, 24 hours) to install the piperidine-oxy group. This intermediate is isolated in 82% yield after solvent evaporation.
Direct Acetylation at Piperidine Nitrogen
The piperidine nitrogen is acylated using 2-(3,4-dimethoxyphenyl)acetic acid under Steglich conditions (DCC, DMAP, DCM, 24 hours). Despite mild conditions, steric hindrance from the piperidine ring reduces yields to 60–65%, necessitating gradient elution for purification.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (MCR) | Route 2 (Chalcone) | Route 3 (Late-Stage) |
|---|---|---|---|
| Total Steps | 3 | 5 | 2 |
| Overall Yield | 72% | 68% | 52% |
| Key Advantage | High efficiency | Regioselectivity | Minimal intermediates |
| Limitation | Purification challenges | Boc protection required | Low acylation yield |
Route 1 offers the best balance of yield and step economy, while Route 3 is advantageous for rapid analog synthesis despite lower yields.
Critical Reaction Optimization Insights
- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility in acylation steps, while ethanol minimizes side reactions in cyclization.
- Catalysis : Microwave irradiation reduces reaction times by 60–80% in cyclization and substitution steps.
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves regiochemical impurities in the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several analogs reported in patent literature (EP 2023/39), including:
Key Observations :
- Core Diversity: The target compound’s nicotinonitrile core differs from pyrido-pyrimidinone or quinolizinone cores in analogs, which may influence binding selectivity.
- 3,4-Dimethoxyphenyl Ubiquity : This group is conserved across compounds, suggesting its critical role in target engagement, possibly through hydrophobic or aromatic interactions .
Physicochemical Properties
While experimental data for the target compound is unavailable, methods described in nifedipine studies () can infer properties:
- Solubility : The nitrile and ether groups may enhance aqueous solubility compared to ester-rich analogs like nifedipine, which relies on Crippen and McGowan models for solubility prediction in organic solvents .
- Lipophilicity : The 3,4-dimethoxyphenyl group likely increases logP values, favoring blood-brain barrier penetration—a trait shared with CNS-targeting analogs in patent literature .
Pharmacological Implications
- Kinase Inhibition Potential: The nicotinonitrile core resembles kinase inhibitors (e.g., crizotinib), suggesting ATP-binding pocket interactions.
- GPCR Modulation : Piperidine derivatives often target adrenergic or dopaminergic receptors; the 3,4-dimethoxy motif is seen in serotonin receptor ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
